4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pentyloxy group attached to one phenyl ring and a hexyl group attached to the other phenyl ring, with a carboxylate group at the para position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentyloxy bromide and a phenol derivative.
Introduction of the Hexyl Group: The hexyl group can be introduced through a Friedel-Crafts alkylation reaction using hexyl chloride and an aluminum chloride catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of advanced materials and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic.
4-(Pentyloxy)phenylboronic acid: A boronic acid derivative with a pentyloxy group, used in organic synthesis.
Uniqueness
4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61733-35-5 |
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Molecular Formula |
C30H36O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C30H36O3/c1-3-5-7-8-10-24-11-13-25(14-12-24)26-15-17-27(18-16-26)30(31)33-29-21-19-28(20-22-29)32-23-9-6-4-2/h11-22H,3-10,23H2,1-2H3 |
InChI Key |
XJPORYVXOLCLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC |
Origin of Product |
United States |
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